2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040680-84-9
VCID: VC11954515
InChI: InChI=1S/C20H20N4O3S2/c1-12(2)10-24-19(25)17-15(8-9-28-17)21-20(24)29-11-16-22-18(23-27-16)13-4-6-14(26-3)7-5-13/h4-9,12H,10-11H2,1-3H3
SMILES: CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.5 g/mol

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040680-84-9

Cat. No.: VC11954515

Molecular Formula: C20H20N4O3S2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040680-84-9

Specification

CAS No. 1040680-84-9
Molecular Formula C20H20N4O3S2
Molecular Weight 428.5 g/mol
IUPAC Name 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H20N4O3S2/c1-12(2)10-24-19(25)17-15(8-9-28-17)21-20(24)29-11-16-22-18(23-27-16)13-4-6-14(26-3)7-5-13/h4-9,12H,10-11H2,1-3H3
Standard InChI Key ADZIJACZOXFMDH-UHFFFAOYSA-N
SMILES CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Canonical SMILES CC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name, 2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one, reflects its intricate architecture . Key features include:

  • Thieno[3,2-d]pyrimidin-4-one: A bicyclic system fused from thiophene and pyrimidine.

  • 1,2,4-Oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms.

  • 4-Methoxyphenyl and Isobutyl Substituents: Enhance lipophilicity and target binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₀N₄O₃S₂
Molecular Weight428.5 g/mol
SMILESCC(C)CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)OC
InChIKeyADZIJACZOXFMDH-UHFFFAOYSA-N
logP~3.7 (estimated)

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Thienopyrimidine Core Formation: Cyclization of thiophene derivatives with amidines or urea under acidic conditions .

  • Oxadiazole Introduction: Coupling of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-methanethiol to the thienopyrimidine core via nucleophilic substitution .

  • Isobutyl Group Attachment: Alkylation at the N3 position using 2-methylpropyl halides.

Key Reagents and Conditions

  • Iron(III) Chloride: Catalyzes electrophilic iodination for cyclization .

  • Copper(I) Iodide: Facilitates Ullmann-type coupling for sulfur insertion .

  • Dichloromethane/Et₃N: Solvent system for oxadiazole-thiol coupling.

Biological Activities and Mechanisms

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC₅₀ (μM)MechanismSource
MCF-7 (Breast Cancer)12.3Caspase-3/7 activation
A549 (Lung Cancer)18.7ROS generation

Anti-Inflammatory Activity

The 4-methoxyphenyl group may inhibit COX-2 and TNF-α, as seen in structurally analogous compounds .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃) .

  • HRMS (ESI+): m/z 429.0985 [M+H]⁺ (calc. 429.0981).

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